4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
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Properties
IUPAC Name |
4-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-3-7-16(8-4-14)19(23)21-12-11-18-13-24-20(22-18)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTIFFXEQDSGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.45 g/mol. The structure includes a thiazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. A study involving various thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimal inhibitory concentrations (MIC) for some derivatives were reported as low as 6.25 µg/mL, indicating strong efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 200 | Candida albicans |
Anticancer Activity
The thiazole ring's presence in this compound may also correlate with anticancer properties. Studies have shown that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines, including those resistant to standard treatments . For instance, certain thiazole derivatives demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Interaction with Enzymes and Receptors : The compound may act by binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
- Formation of Reactive Intermediates : The nitro group present in some related compounds can undergo bioreduction, leading to the formation of reactive species that interact with cellular macromolecules .
- Inhibition of DNA Synthesis : Some thiazole derivatives have been shown to interfere with DNA synthesis in microbial cells, leading to cell death .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- A study published in the Asian Journal of Chemistry highlighted the synthesis of various thiazole derivatives and their antimicrobial activities against common pathogens .
- Another investigation revealed that specific structural modifications in thiazole derivatives could enhance their anticancer efficacy against different cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Thiazole Ring Formation : Utilize Hantzsch thiazole synthesis by condensing thiourea derivatives with α-halo ketones (e.g., 4-methylphenacyl bromide) under reflux in ethanol or acetonitrile ().
- Amide Coupling : React the thiazole intermediate with 4-methylbenzoyl chloride using a coupling agent like EDC/HOBt in DMF at 0–25°C ().
- Optimization : Adjust solvent polarity (e.g., switching from DMF to THF), catalyst load (e.g., LiH in DMF), and reaction time (6–24 hours) to achieve yields of 85–90%. Monitor progress via TLC and NMR () .
Q. How is structural characterization performed for this compound?
- Spectroscopy :
- 1H/13C NMR : Identify protons on the benzamide (δ 7.2–7.8 ppm) and thiazole (δ 6.8–7.1 ppm) moieties ().
- FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) ().
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% ().
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 379.2) () .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Replace methyl groups on the benzamide or thiazole with electron-withdrawing (e.g., -NO₂) or bulky substituents (e.g., -Ph) to assess steric/electronic effects ().
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) via MTT assays or bacterial strains (e.g., E. coli) via MIC assays. Compare IC₅₀ values to establish activity trends ().
- Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like tyrosinase (PDB: 2Y9X) to predict binding modes () .
Q. How can researchers resolve contradictions in reported biological activities of similar thiazole derivatives?
- Standardization : Use identical cell lines (e.g., HeLa) and assay conditions (e.g., 48-hour incubation) across studies to minimize variability ().
- Purity Validation : Re-evaluate disputed compounds via HPLC and elemental analysis to rule out impurities ().
- Meta-Analysis : Compare substituent effects across literature; e.g., para-methyl groups may enhance membrane permeability vs. meta-substituents () .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) with grid parameters centered on active sites ().
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes ().
- QSAR Modeling : Corrogate logP, molar refractivity, and topological polar surface area with IC₅₀ values to predict activity () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
